(3-(5-Methylfuran-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(5-Methylfuran-2-yl)phenyl)methanol: is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a phenylmethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Methylfuran-2-yl)phenyl)methanol typically involves the reaction of 2-bromo-5-methylfuran with a Grignard reagent derived from phenylmagnesium bromide. The reaction is carried out in an inert atmosphere using dry tetrahydrofuran (THF) as the solvent. The reaction mixture is then quenched with water and extracted with ethyl acetate to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(5-Methylfuran-2-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: It can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of (3-(5-Methylfuran-2-yl)phenyl)aldehyde or (3-(5-Methylfuran-2-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(5-Methylfuran-2-yl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: (3-(5-Methylfuran-2-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Medicine: Research is ongoing to explore the potential medicinal properties of this compound and its derivatives. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(5-Methylfuran-2-yl)phenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
- (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol
- (3-Fluoro-5-methylfuran-2-yl)(phenyl)methanol
Comparison: (3-(5-Methylfuran-2-yl)phenyl)methanol is unique due to the presence of both a furan ring and a phenylmethanol group. This combination imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
773872-95-0 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
[3-(5-methylfuran-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H12O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-7,13H,8H2,1H3 |
InChI Key |
WZGQQGAFLIUAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.